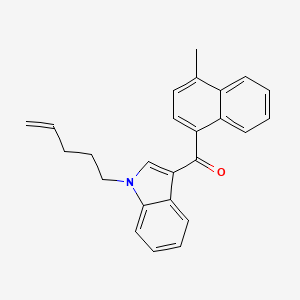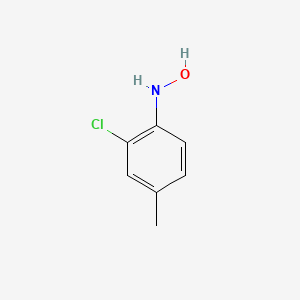
JWH 122 N-(4-pentenyl) analog
Vue d'ensemble
Description
JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that is structurally related to JWH 122. The primary difference between the two compounds is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog. This compound is also structurally related to the cannabimimetic MAM2201 . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Méthodes De Préparation
The synthesis of JWH 122 N-(4-pentenyl) analog involves several steps. The starting material is typically a substituted indole, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring.
Substitution on the indole ring: The indole ring is then functionalized with various substituents, including the naphthoyl group.
Introduction of the pentenyl chain:
Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
JWH 122 N-(4-pentenyl) analog undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
JWH 122 N-(4-pentenyl) analog has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples.
Biology: The compound is used in biological studies to investigate the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Research on synthetic cannabinoids like this compound helps in understanding the potential therapeutic applications and toxicological effects of these compounds.
Industry: The compound is used in the development of new synthetic cannabinoids and related products
Mécanisme D'action
JWH 122 N-(4-pentenyl) analog exerts its effects by binding to cannabinoid receptors in the body. It displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects .
Comparaison Avec Des Composés Similaires
JWH 122 N-(4-pentenyl) analog is structurally similar to several other synthetic cannabinoids, including:
JWH 122: The primary difference is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog.
MAM2201: This compound is also structurally related to this compound and shares similar properties.
JWH 018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring
The uniqueness of this compound lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids.
Propriétés
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCMNJZLRNCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017184 | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445577-68-3 | |
| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)
